molecular formula C13H11FN6O2 B6529462 N-(2-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 946240-10-4

N-(2-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B6529462
CAS No.: 946240-10-4
M. Wt: 302.26 g/mol
InChI Key: VWSZDVCLLYGZDU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin-7-one core substituted with a methyl group at position 3 and an acetamide side chain at position 4. The acetamide moiety is further functionalized with a 2-fluorophenyl group. The fluorine atom at the ortho position of the phenyl ring may influence electronic properties, steric interactions, and metabolic stability, which are critical in drug design.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6O2/c1-19-12-11(17-18-19)13(22)20(7-15-12)6-10(21)16-9-5-3-2-4-8(9)14/h2-5,7H,6H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSZDVCLLYGZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (CAS Number: 946306-58-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11FN6O2C_{13}H_{11}FN_6O_2, with a molecular weight of 302.26 g/mol. The compound features a triazolo-pyrimidine core structure that is known for various biological activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit promising antimicrobial properties. For instance, compounds containing the triazolo-pyrimidine moiety have shown moderate to high antimicrobial activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1–8 μg/mL against various pathogens .

Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives

CompoundBacterial StrainMIC (μg/mL)
31dMicrococcus luteus1
31dMRSA8
31bCandida albicans2
42aXanthomonas oryzae7.2

2. Anticancer Potential

This compound has also been evaluated for its anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives showed IC50 values in the low micromolar range against cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AMCF73.79
Compound BA54926

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and repair. The triazole ring may interact with enzyme active sites or disrupt cellular membranes in microbial cells.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in preclinical settings:

  • Antimicrobial Screening : In a study assessing various triazole derivatives for antimicrobial activity, compounds similar to this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics .
  • Anticancer Evaluation : Another investigation focused on the anticancer potential of triazolo-pyrimidine derivatives revealed that certain modifications at the phenyl ring significantly enhanced cytotoxicity against multiple cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Acetamide Derivatives

Compound Name Triazolopyrimidine Substituent Acetamide Substituent Fluorine/Other Halogen Position Key Structural Features
Target Compound 3-methyl N-(2-fluorophenyl) 2-fluorophenyl Compact methyl group; ortho-fluorine
2-[3-(3-Fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide 3-(3-fluorophenyl) N-methyl-N-phenyl 3-fluorophenyl Bulky 3-fluorophenyl; branched acetamide
N-(3,5-Dimethylphenyl)-2-[3-(4-fluorobenzyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide 3-(4-fluorobenzyl) N-(3,5-dimethylphenyl) 4-fluorobenzyl Benzyl linker; dimethylphenyl acetamide
N-(2-chlorophenyl)methyl-2-[3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide 3-benzyl N-(2-chlorophenyl)methyl Chlorine at 2-position Benzyl group; chlorophenyl substitution

Key Structural and Functional Differences

Triazolopyrimidine Core Modifications: The target compound has a 3-methyl group, which reduces steric bulk compared to analogs with aryl or benzyl substituents (e.g., 3-(3-fluorophenyl) in or 3-benzyl in ). Methyl groups typically enhance metabolic stability by reducing susceptibility to oxidative enzymes.

Acetamide Side Chain Variations :

  • The N-(2-fluorophenyl) group in the target compound contrasts with N-methyl-N-phenyl in , which introduces a branched acetamide. The latter may alter binding kinetics due to steric hindrance.
  • N-(3,5-dimethylphenyl) in adds electron-donating methyl groups, which could modulate π-π interactions in target binding pockets.

Halogen Effects: Ortho-fluorine (target compound) vs. meta-fluorine () or para-fluorine (): Ortho substitution often increases steric hindrance and may disrupt coplanarity with aromatic systems, affecting receptor binding.

Research Findings and Implications

While the provided evidence lacks explicit biological data, structural comparisons allow for hypothesis-driven insights:

  • Target Compound : The 3-methyl group and ortho-fluorophenyl may optimize balance between steric bulk and metabolic stability, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
  • Compound : The 3-fluorophenyl and branched acetamide could favor interactions with hydrophobic pockets in kinase domains, though increased bulk might reduce solubility.
  • Compound : The chlorine substituent might enhance binding affinity in halogen-bonding scenarios but could increase toxicity risks.

Notes

  • Limitations : Direct activity data (e.g., IC50, solubility) are absent in the provided evidence; conclusions are extrapolated from structural trends in medicinal chemistry.
  • Structural Diversity : The analogs highlight the versatility of triazolopyrimidine scaffolds in drug discovery, with substituents tunable for specific targets.
  • Further Studies : Comparative pharmacokinetic assays and molecular docking studies are recommended to validate hypotheses.

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